2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNAPNTIQGRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364281 | |
| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62578-85-2 | |
| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Precursor Synthesis: 5-Nitrobenzo[de]isochromene-1,3-dione
The synthesis begins with the preparation of the nitro-substituted precursor. 5-Nitrobenzo[de]isochromene-1,3-dione is synthesized via nitration of the parent benzo[de]isochromene-1,3-dione using concentrated nitric acid in sulfuric acid at 0–5°C. This step ensures regioselective nitration at the 5-position, confirmed by $$ ^1H $$ NMR and mass spectrometry.
Key Reaction Conditions:
Introduction of the Amino Group at Position 2
The 2-amino functionality is introduced via nucleophilic substitution of the 1,3-dione intermediate with ammonia. The reaction is conducted in dimethyl sulfoxide (DMSO) under reflux, facilitating the replacement of the oxygen atom at position 2 with an amino group.
Reaction Parameters:
Optimization of Synthetic Steps
Nitration Efficiency
The nitration step’s regioselectivity is critical. Computational studies indicate that electron-donating groups on the benzene ring direct nitration to the 5-position due to resonance stabilization. Experimental data confirm minimal formation of 4-nitro or 6-nitro isomers (<5%) under optimized conditions.
Spectroscopic and Analytical Data
Comparative Analysis of Alternative Methods
Industrial Scalability and Challenges
Summary of Key Findings
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4–6 h | 72–78% |
| Amination | NH₄OH/DMSO, 120°C, 8–12 h | 65–70% |
| Purification | Ethanol recrystallization | >98% |
Chemical Reactions Analysis
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and nitro positions.
Common reagents used in these reactions include iodonium salts, N-vinylcarbazole, and 2,4,6-tris(trichloromethyl)-1,3,5-triazine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as a chemosensor, selectively binding to certain ions and molecules . This interaction often involves photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects, which are crucial for its function as a sensor .
Comparison with Similar Compounds
Table 1: Key Benzo[de]isoquinoline-1,3-dione Derivatives and Their Properties
Key Observations:
Nitro Group Position: The 6,7-dinitro derivative () exhibits antimalarial activity due to strong binding affinity with adenylosuccinate synthetase.
Amino Group Role: The parent compound 2-amino-1H-benzo[de]isoquinoline-1,3-dione is inactive against HSV-1/2, but derivatives with additional functional groups (e.g., alkyl chains, halogens) show enhanced activity . This suggests the 5-nitro group in the target compound may synergize with the 2-amino group to confer unique biological properties.
Electron-Accepting Properties :
- Derivatives with electron-withdrawing groups (e.g., nitro, triazole) exhibit strong acceptor behavior, as seen in asymmetric azaacenes (). The 5-nitro group likely enhances electron deficiency, making the compound suitable for optoelectronic applications.
Electronic and Structural Properties
- DFT and Crystallography: Benzo[de]isoquinoline-1,3-dione derivatives with planar backbones exhibit strong π-π interactions (3.31 Å stacking in BQD-TZ, ). The 5-nitro group may enhance planarity and π-acceptance, impacting material science applications. Electron-withdrawing substituents lower LUMO levels (e.g., −3.43 eV for BQD-TZ), improving electron transport in semiconductors .
Biological Activity
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione (CAS No. 62578-85-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₈N₂O₃
- Molecular Weight : 248.21 g/mol
The compound features a nitro group and an amino group attached to a benzo[de]isoquinoline backbone, which is crucial for its biological activity.
Antitumor Activity
Studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study reported that certain derivatives demonstrated remarkable cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines, including both sensitive and resistant strains . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 0.0039 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli. .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Interaction : It is suggested that the nitro group may facilitate intercalation into DNA, leading to strand breaks and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, contributing to their anticancer and antimicrobial effects.
Case Study 1: Antitumor Efficacy
A study conducted on various derivatives of benzo[de]isoquinoline highlighted the efficacy of this compound in inhibiting tumor growth in vivo. The results showed a significant reduction in tumor size in treated groups compared to controls, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
In another study focusing on its antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the molecular structure enhanced the antibacterial potency significantly. For example, compounds with additional functional groups showed improved MIC values against resistant strains .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-nitro-benzo[de]isoquinoline-1,3-dione derivatives, and how do reaction conditions influence yield?
- Methodological Answer :
- Radical Cascade Reactions : Radical addition or cyclization cascades under mild conditions (e.g., AIBN as initiator, 60°C) yield isoquinoline-1,3-dione derivatives. For example, Scheme 10a in demonstrates a radical pathway with yields up to 75% .
- Visible-Light Photocatalysis : Fluorinated derivatives can be synthesized via visible-light-induced tandem addition/cyclization of perfluoroalkyl iodides with alkenes (e.g., Ru(bpy)₃Cl₂ as catalyst, DMF solvent, room temperature) .
- Optimization Tips : Solvent polarity (e.g., DMF vs. THF) and temperature control are critical for minimizing side reactions.
Q. How is the structural integrity of this compound confirmed in synthetic studies?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., ) resolves π-π stacking distances (3.31–3.41 Å) and hydrogen-bonding networks (C–H⋯O interactions) .
- Spectroscopic Techniques : NMR (¹H/¹³C) and HRMS validate molecular weight and functional groups. For fluorinated analogs, ¹⁹F NMR is essential .
- Cyclic Voltammetry : Measures electron affinity (e.g., 3.69–3.87 eV for BQD-condensed azaacenes in ) .
Q. What preliminary biological activities have been reported for this compound class?
- Methodological Answer :
- Anticancer Activity : In HeLa cells, derivatives like compound 14 (IC₅₀ = 250 nM) inhibit USP2, reducing cyclin D1 levels in a time- and concentration-dependent manner ( ) .
- Angiogenesis Inhibition : Selenocyanato-pentyl analogs (e.g., in ) suppress angiogenesis via p53-dependent mitochondrial apoptosis and synergize with cyclophosphamide .
Advanced Research Questions
Q. How do substituents (e.g., nitro, amino, fluorine) modulate selectivity in biological targets?
- Methodological Answer :
- Fluorine Substitution : Introducing fluorine at specific positions switches inhibitor selectivity between USP2 and USP6. For example, fluorinated isoquinoline-1,3-diones in show non-competitive inhibition of USP2 via ROS-dependent mechanisms .
- Nitro Group Effects : The nitro group enhances electron-deficient character, improving π-π stacking in crystal structures ( ) and redox activity in electrochemical applications .
Q. What mechanistic insights explain contradictions in cellular vs. in vitro activity data?
- Methodological Answer :
- Cell Permeability : Compounds with logP > 3 (e.g., selenocyanato-pentyl derivatives in ) show better cellular uptake, explaining discrepancies between in vitro IC₅₀ and in vivo efficacy .
- Off-Target Effects : Use siRNA knockdown (e.g., USP2 vs. USP7) or proteomic profiling to identify non-specific interactions. highlights ROS-mediated inhibition as a confounding factor .
Q. How can structural modifications enhance photophysical properties for material science applications?
- Methodological Answer :
- Triisopropylsilylethynyl Grafting : Improves solubility and crystallinity in BQD-condensed azaacenes (e.g., ). This modification increases π-π stacking efficiency without altering electron affinity (3.69–3.87 eV) .
- Benzotriazole Integration : Enhances UV stability in polymers (e.g., ), with fluorescence quantum yields >0.8 in PMMA matrices .
Key Research Gaps
- Metabolic Stability : Limited data on hepatic clearance or CYP450 interactions.
- Toxicity Profiles : Acute toxicity studies (e.g., LD₅₀) are needed for fluorinated derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
